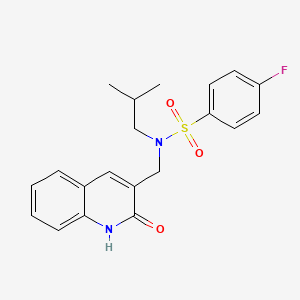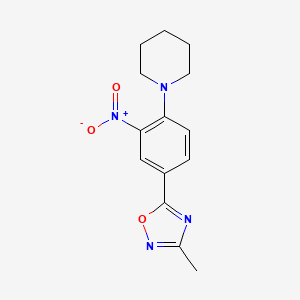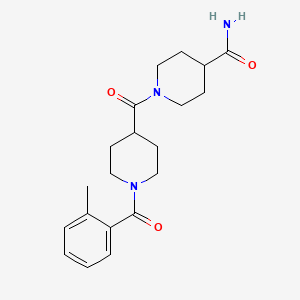![molecular formula C15H18N2O4S B7714065 N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide is a compound that belongs to the class of sulfonamide derivatives. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has been found to have potential applications in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Wirkmechanismus
The mechanism of action of N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is also believed to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has been found to exhibit biochemical and physiological effects. It has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. It has also been found to inhibit the activity of bacterial enzymes involved in the synthesis of cell walls, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent antitumor and antibacterial activity, making it a useful tool for studying cancer and bacterial infections.
However, there are also limitations to using N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. It may also exhibit off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and specific antitumor and antibacterial agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as fungal infections. Finally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide can be achieved through a multistep process. The first step involves the reaction of 2-(methylsulfanyl)aniline with ethyl chloroformate to form N-ethyl-2-methyl-5-(methylsulfanyl)benzamide. This intermediate is then treated with sulfuryl chloride to form N-ethyl-2-methyl-5-chloro-benzamide. The final step involves the reaction of N-ethyl-2-methyl-5-chloro-benzamide with sodium sulfanilate to form N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide.
Eigenschaften
IUPAC Name |
N-ethyl-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-16-15(18)14-9-13(7-6-11(14)2)22(19,20)17-10-12-5-4-8-21-12/h4-9,17H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORRNRRLFYXSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-[(furan-2-ylmethyl)sulfamoyl]-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)




![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)



![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
